molecular formula C8H10N4O10 B1268009 Alloxantin dihydrate CAS No. 6011-27-4

Alloxantin dihydrate

Cat. No.: B1268009
CAS No.: 6011-27-4
M. Wt: 322.19 g/mol
InChI Key: BFMIJRCCNVNSBS-UHFFFAOYSA-N
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Description

Alloxantin dihydrate is an organic compound with the chemical formula C₈H₆N₄O₈·2H₂O. It is a derivative of pyrimidine and is known for its unique crystalline structure. This compound is often used in biochemical research due to its interesting chemical properties and reactions.

Mechanism of Action

Target of Action

Alloxantin dihydrate primarily targets the insulin-producing β-cells in the pancreas . These β-cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells.

Mode of Action

The structure of this compound mimics that of glucose, which allows it to be absorbed by the pancreas . Once inside the organ, it destroys the insulin-producing β-cells . This destruction of β-cells leads to a decrease in insulin production, thereby disrupting the regulation of blood glucose levels.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the destruction of insulin-producing β-cells in the pancreas . This leads to a decrease in insulin production and a subsequent increase in blood glucose levels. The condition closely resembles type 1 diabetes in humans .

Biochemical Analysis

Biochemical Properties

Alloxantin dihydrate plays a significant role in biochemical reactions, particularly in the context of oxidative stress and diabetes research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glucokinase, which is involved in glucose metabolism. This compound inhibits glucokinase, leading to a decrease in glucose-induced insulin secretion . Additionally, it generates reactive oxygen species (ROS) in the presence of intracellular thiols, which can lead to oxidative damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It selectively accumulates in pancreatic beta cells through the GLUT2 glucose transporter, leading to the destruction of these insulin-producing cells . This results in a state of insulin-dependent diabetes, commonly referred to as "alloxan diabetes" . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. Upon entering the cells, it undergoes a redox reaction with its reduction product, dialuric acid, generating ROS such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals . These ROS cause oxidative damage to cellular components, leading to cell death. Additionally, this compound inhibits glucokinase, the glucose sensor of beta cells, thereby reducing insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of light and moisture . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent oxidative damage and sustained inhibition of insulin secretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it induces mild oxidative stress and partial inhibition of insulin secretion . At higher doses, it causes significant oxidative damage, complete destruction of pancreatic beta cells, and severe insulin-dependent diabetes . Toxic effects such as liver and kidney damage have also been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism and oxidative stress. It interacts with enzymes such as glucokinase and generates ROS, which affect various metabolic processes . The compound’s involvement in these pathways leads to alterations in metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The GLUT2 glucose transporter plays a crucial role in its uptake by pancreatic beta cells . Once inside the cells, it accumulates in specific compartments, leading to localized oxidative damage .

Subcellular Localization

This compound is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its toxic effects . The compound’s localization is influenced by its interaction with intracellular thiols and its ability to generate ROS . These interactions lead to targeted oxidative damage and cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloxantin dihydrate can be synthesized through several methods. One common method involves the oxidation of uric acid with potassium chlorate in the presence of hydrochloric acid, followed by reduction with hydrogen sulfide. The reaction mixture is then cooled, and the resulting this compound is crystallized from the filtrate .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically crystallized and purified using vacuum desiccation to remove any residual moisture .

Chemical Reactions Analysis

Types of Reactions: Alloxantin dihydrate undergoes various chemical reactions, including oxidation, reduction, and condensation reactions. For example, it can be oxidized to form alloxan, or it can react with ammonia to produce murexide, a purple dye .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alloxantin dihydrate has several applications in scientific research:

Properties

IUPAC Name

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMIJRCCNVNSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208857
Record name Alloxantin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-27-4
Record name Alloxantin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloxantin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOXANTIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is alloxantin dihydrate produced through chemical reactions?

A1: this compound can be produced through the reduction of alloxan. [, ] Interestingly, the choice of reducing agent and reaction conditions significantly influences the product outcome. For instance, using hydrogen sulfide as the reducing agent allows for the selective production of either this compound or dialuric acid monohydrate by simply adjusting the amount of hydrogen sulfide used. [] Alternatively, photolysis of alloxan monohydrate in solvents like 2-propanol and dioxane primarily yields this compound and glyoxal. [] This highlights the versatility of alloxan as a starting material for synthesizing these related compounds.

Q2: Has the structure of this compound been determined?

A3: Yes, the crystal structure of this compound has been determined. [] While the abstract doesn't provide specific details, this information confirms that the three-dimensional arrangement of atoms within the molecule is known. This knowledge is crucial for understanding its physical and chemical properties, and serves as a basis for further studies on its potential applications.

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